NSC45586 Sodium vs. NSC117079 in Degenerated Human Nucleus Pulposus Cells: Differential Efficacy on Regenerative Markers
In degenerated human nucleus pulposus (NP) cells, NSC45586 sodium treatment (100 µM) increased the gene expression of ACAN, SOX9, and KRT19, and decreased MMP13 expression, whereas the closely related PHLPP inhibitor NSC117079 at the same concentration only increased KRT19 expression and failed to modulate ACAN, SOX9, or MMP13 [1]. This demonstrates a clear functional divergence between two pan-PHLPP inhibitors in a disease-relevant human cell model.
| Evidence Dimension | Gene expression modulation of regenerative markers in degenerated human NP cells |
|---|---|
| Target Compound Data | 100 µM NSC45586: Increased KRT19, ACAN, and SOX9 expression; decreased MMP13 expression |
| Comparator Or Baseline | 100 µM NSC117079: Increased KRT19 expression only; no effect on ACAN, SOX9, or MMP13 |
| Quantified Difference | NSC45586 uniquely modulated ACAN, SOX9, and MMP13; NSC117079 did not |
| Conditions | Human NP cells obtained from patients with IVD degeneration; gene expression analyzed via real-time qPCR after treatment |
Why This Matters
This cell-type-specific efficacy differential directly informs procurement decisions: studies targeting IVD degeneration or NP cell health should prioritize NSC45586 sodium, as the alternative inhibitor NSC117079 lacks the requisite activity for these endpoints.
- [1] Zhang, C., Gordon, M. D., Joseph, K. M., Diaz-Hernandez, M. E., Drissi, H., & Illien-Jünger, S. (2023). Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus pulposus cell health. JOR Spine, 7(1), e1306. View Source
